Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridin-3-yl)carbamate: is a chemical compound with a complex structure that includes a naphthyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable naphthyridine derivative under controlled conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the naphthyridine ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthyridine ring are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized naphthyridine compounds.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and as a precursor for various functionalized derivatives .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for creating compounds with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridin-3-yl)carbamate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to fully understand its effects and potential therapeutic applications .
Comparison with Similar Compounds
- Tert-butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
- Tert-butyl (tetrahydro-2-oxo-3-furanyl)carbamate
Comparison: Compared to similar compounds, tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridin-3-yl)carbamate is unique due to its naphthyridine ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H17N3O3 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
tert-butyl N-(2-oxo-3,4-dihydro-1H-1,8-naphthyridin-3-yl)carbamate |
InChI |
InChI=1S/C13H17N3O3/c1-13(2,3)19-12(18)15-9-7-8-5-4-6-14-10(8)16-11(9)17/h4-6,9H,7H2,1-3H3,(H,15,18)(H,14,16,17) |
InChI Key |
QMSXKDBXTBLAMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=C(NC1=O)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.